Superior Specificity for Caspase-3 Over Caspase-7 Relative to Ac-DEVD-AMC
Ac-DMQD-AMC is reported as a more specific caspase-3 substrate than the widely used Ac-DEVD-AMC . While Ac-DEVD-AMC is efficiently cleaved by both caspase-3 and caspase-7, the DMQD tetrapeptide sequence reduces cross-reactivity with caspase-7, enabling more accurate attribution of proteolytic activity to caspase-3 in complex biological samples [1]. This specificity advantage is derived from the P2 Gln and P3 Met residues in DMQD, which are less optimal for caspase-7's active site compared to the P2 Val and P3 Glu in DEVD [2].
| Evidence Dimension | Specificity for caspase-3 relative to caspase-7 |
|---|---|
| Target Compound Data | More specific for caspase-3 than Ac-DEVD-AMC |
| Comparator Or Baseline | Ac-DEVD-AMC: Efficiently cleaved by both caspase-3 and caspase-7 |
| Quantified Difference | Qualitative specificity advantage; quantitative selectivity ratios not reported in primary literature for AMC substrates |
| Conditions | In vitro fluorogenic assays with recombinant caspases (Talanian et al., 1997) |
Why This Matters
Enables more accurate measurement of caspase-3 activity in lysates containing multiple executioner caspases, reducing false-positive signals from caspase-7.
- [1] Talanian, R. V., Quinlan, C., Trautz, S., Hackett, M. C., Mankovich, J. A., Banach, D., Ghayur, T., Brady, K. D., & Wong, W. W. (1997). Substrate specificities of caspase family proteases. Journal of Biological Chemistry, 272(15), 9677-9682. View Source
- [2] Fang, B., Boross, P. I., Tozser, J., & Weber, I. T. (2006). Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition. Journal of Molecular Biology, 360(3), 654-666. View Source
